molecular formula C22H19N3O2 B2685265 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide CAS No. 1448128-46-8

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2685265
CAS No.: 1448128-46-8
M. Wt: 357.413
InChI Key: HGLFDKOYNGTBTB-UHFFFAOYSA-N
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Description

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule is designed by hybridizing two pharmacologically active motifs: a 1,2,4-oxadiazole ring and a naphthalene-acetamide structure. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in drug discovery, recognized for its metabolic stability and its ability to engage in key hydrogen-bonding interactions with biological targets . Compounds featuring this core have been investigated for a wide spectrum of activities, including as potential anticancer agents . The specific incorporation of the naphthalene group is a strategic feature commonly employed to enhance the molecule's lipophilicity and its ability to interact with hydrophobic binding pockets in proteins . Research on structurally related molecules, such as those combining naphthalene with heterocyclic systems like triazoles, has demonstrated potent inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in metabolic disorder research . Another closely related analog, N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, is available for research purposes, underscoring the research community's interest in this chemical space . This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its full potential, which may include exploring its mechanism of action, synthesizing new derivatives, or evaluating its physicochemical properties.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-23-22(27-25-15)14-18-8-3-5-12-20(18)24-21(26)13-17-10-6-9-16-7-2-4-11-19(16)17/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLFDKOYNGTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that features a unique structure combining a naphthalene moiety with an oxadiazole derivative. This combination has implications for its biological activity, particularly in the fields of anticancer and antimicrobial research. The following sections detail the biological activities observed, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C19H20N4O
Molecular Weight 320.39 g/mol
IUPAC Name This compound
CAS Number Not available

The compound’s structure includes an oxadiazole ring known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer potential. This is attributed to their ability to inhibit various enzymes involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of thymidylate synthase , which is crucial for DNA synthesis.
    • Targeting histone deacetylases (HDAC) , leading to altered gene expression associated with cancer progression.
    • Interference with topoisomerase II , essential for DNA replication and repair processes .

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties. They are effective against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis:

  • Mechanisms of Action :
    • Disruption of bacterial cell membrane integrity.
    • Inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Studies on similar oxadiazole derivatives suggest:

  • The presence of electron-donating groups (e.g., methyl groups) enhances activity.
  • Substituents on the naphthalene or phenyl rings can significantly alter potency and selectivity against cancer cells or microbes .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of various oxadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those in this compound led to enhanced antibacterial activities compared to standard antibiotics .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit tumor growth by targeting specific pathways involved in cancer progression. In particular, derivatives similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide have been tested against various cancer cell lines, demonstrating promising cytotoxic effects .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
1A549 (Lung)5.0
2SNB-75 (CNS)10.0
3MDA-MB-468 (Breast)8.5

2. Inhibition of Enzymatic Activity
The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, derivatives of oxadiazoles have been identified as inhibitors of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway—a crucial pathway in cancer and developmental biology . This inhibition can lead to modulation of cellular processes relevant to tumorigenesis.

Synthetic Methodologies

The synthesis of this compound involves several steps that typically include:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or thiosemicarbazides.
  • Functionalization : Subsequent reactions introduce naphthalene and acetamide groups to enhance biological activity.
  • Purification and Characterization : Techniques such as chromatography and spectroscopy are employed to purify and confirm the structure of the synthesized compounds.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in various applications:

Case Study 1: Anticancer Screening
In a study focused on synthesizing new oxadiazole derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated significant inhibition rates compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition
Another study investigated the inhibitory effects of oxadiazole derivatives on Notum carboxylesterase activity. The findings suggested that modifications to the oxadiazole structure could enhance selectivity and potency against this target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Naphthalene-Acetamide Motifs

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

This compound shares the naphthalene-acetamide backbone but replaces the oxadiazole-methylphenyl group with a 3-chloro-4-fluorophenyl substituent. However, the absence of the oxadiazole heterocycle may reduce metabolic stability compared to the target compound .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

This analog features a triazole ring instead of oxadiazole, connected via an oxygen atom to the naphthalene group. The triazole’s hydrogen-bonding capacity and the ether linkage may alter solubility and target specificity. However, triazoles are generally less metabolically stable than oxadiazoles due to susceptibility to enzymatic degradation .

Analogs with Heterocyclic Variations

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33)

Replacing the oxadiazole with an oxazole ring eliminates one nitrogen atom, reducing aromaticity and altering electronic distribution. The substitution of acetamide with an amine group further modifies polarity and bioavailability. Oxazole-containing compounds often exhibit distinct pharmacokinetic profiles, with lower logP values compared to oxadiazole derivatives .

2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-benzamide (45)

This compound shares the 3-methyl-1,2,4-oxadiazole group but incorporates a pyridine-thioether linkage and a benzamide scaffold. The thioether bridge may improve flexibility but could also increase susceptibility to oxidation .

Physicochemical and Pharmacological Inferences

  • Lipophilicity : The naphthalene group increases logP, favoring blood-brain barrier penetration but possibly reducing aqueous solubility. In contrast, compounds with polar substituents (e.g., nitro groups in ’s 6b and 6c) exhibit lower logP values, which may limit tissue distribution .

Comparative Data Table

Compound Name Core Structure Heterocycle Key Substituents logP* Metabolic Stability*
Target Compound Naphthalene-acetamide 1,2,4-Oxadiazole 3-Methyl-oxadiazole, methylphenyl ~4.2 High
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene-acetamide None 3-Cl, 4-F-phenyl ~3.8 Moderate
Compound 6m () Naphthalene-acetamide 1,2,3-Triazole 4-Chlorophenyl, naphthyloxy-methyl ~3.5 Moderate
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine Naphthalene-amine Oxazole Methylamine ~2.9 Low

*Estimated based on structural analogs and computational predictions.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves cyclization to form the 1,2,4-oxadiazole ring, followed by coupling with the naphthalene acetamide moiety. For example, oxadiazole formation can be achieved via refluxing intermediates with reagents like chloroacetyl chloride in the presence of triethylamine (analogous to methods in ). Subsequent coupling may utilize copper-catalyzed click chemistry or nucleophilic substitution, as seen in 1,3-dipolar cycloadditions ( ). Purification often involves recrystallization using ethanol or ethyl acetate ( ).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, C=N in oxadiazole) ().
  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.6 ppm) ().
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation ().
  • TLC with hexane:ethyl acetate (8:2) to monitor reaction progress ().

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) principles to minimize trial-and-error. For example, factorial designs can identify critical parameters (e.g., catalyst loading, temperature) and interactions, as applied in chemical process optimization ( ). Statistical software (e.g., JMP, Minitab) aids in analyzing multifactorial effects on yield.

Advanced Research Questions

Q. What computational strategies predict the reactivity of intermediates in this compound’s synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Institutions like ICReDD combine computational and experimental data to predict optimal conditions ( ). Software such as Gaussian or ORCA can simulate intermediates’ electronic properties, while machine learning models trained on reaction databases prioritize viable synthetic routes.

Q. How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Use multi-technique validation :
  • Variable-temperature NMR to detect tautomeric equilibria.
  • HRMS to rule out byproducts ().
  • HPLC-MS for purity assessment.
    Cross-reference computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw) with experimental data.

Q. What in vitro models assess biological activity while ensuring compound stability?

  • Methodological Answer : Conduct stability assays under physiological conditions (e.g., PBS buffer at 37°C, pH 7.4) with LC-MS monitoring. For bioactivity, use cell-based assays (e.g., antiproliferative screens in cancer cell lines) with controls for compound degradation ( ). Include solubility enhancers (e.g., DMSO ≤0.1%) and confirm stability via time-resolved UV-Vis spectroscopy.

Q. How does the 1,2,4-oxadiazole moiety influence physicochemical properties?

  • Methodological Answer : The oxadiazole ring enhances metabolic stability and lipophilicity , impacting bioavailability. Experimental determination includes:
  • LogP measurements (shake-flask method or HPLC retention times).
  • Thermogravimetric Analysis (TGA) for thermal stability.
    Computational tools like Molinspiration or SwissADME predict properties ().

Q. What reactor design principles apply to scaling up synthesis?

  • Methodological Answer : For pilot-scale production, consider:
  • Continuous-flow reactors to improve heat/mass transfer (, RDF2050112).
  • Membrane separation for in-line purification (, RDF2050104).
    Optimize mixing efficiency using computational fluid dynamics (CFD) simulations.

Data Analysis & Mechanistic Questions

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding and surface plasmon resonance (SPR) for affinity measurements. Validate with knockout cell models or RNA interference to confirm target dependency ( ).

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
    Implement Quality by Design (QbD) frameworks:
  • Define Critical Quality Attributes (CQAs) like purity and yield.
  • Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR).
    Statistical process control (SPC) charts track variability trends ().

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